![molecular formula C15H12BrNO3 B4022995 2,3-dimethylbenzo-1,4-quinone O-(4-bromobenzoyl)oxime](/img/structure/B4022995.png)
2,3-dimethylbenzo-1,4-quinone O-(4-bromobenzoyl)oxime
Description
2,3-dimethylbenzo-1,4-quinone O-(4-bromobenzoyl)oxime is a chemically synthesized compound. Its detailed properties and interactions can be elucidated through studies in organic chemistry, particularly in the context of quinones and their derivatives.
Synthesis Analysis
The synthesis of compounds similar to 2,3-dimethylbenzo-1,4-quinone O-(4-bromobenzoyl)oxime often involves complex reactions. For instance, Aitken et al. (2016) explored the bromination of 1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalized benzoquinones (Aitken, Jethwa, Richardson, & Slawin, 2016).
Molecular Structure Analysis
Studies like the one by Wazzan, Al-Qurashi, and Faidallah (2016) provide insights into the molecular structure of quinone derivatives using DFT calculations, spectroscopic characterization, and analyses like NLO and NBO (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
Reactions of quinones with various compounds have been studied extensively. For example, Iwamoto et al. (1999) investigated the photochemical reactions of vinylbenzo-1,4-quinones (Iwamoto, Takuwa, Hamada, & Fujiwara, 1999).
Physical Properties Analysis
Research on similar compounds, like the work of Ebersbach, Seichter, and Mazik (2022), often includes crystallography to understand the physical properties (Ebersbach, Seichter, & Mazik, 2022).
Chemical Properties Analysis
The chemical properties of quinone derivatives can be inferred from studies like those by McOmine, Watts, and West (1969), which explore the reactions of various biphenylene quinones (McOmine, Watts, & West, 1969).
properties
IUPAC Name |
[(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-bromobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-10(2)14(18)8-7-13(9)17-20-15(19)11-3-5-12(16)6-4-11/h3-8H,1-2H3/b17-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRFKHMNOFSZCQ-LGMDPLHJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C(=O)C=C/C1=N/OC(=O)C2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-bromobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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